molecular formula C20H29N3O3S B2680384 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049394-11-7

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2680384
CAS RN: 1049394-11-7
M. Wt: 391.53
InChI Key: YAFQNQPSSVMMSP-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.
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Scientific Research Applications

Metal Coordination and Ligand Behavior

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide exhibit interesting molecular and supramolecular structures with potential as ligands for metal coordination. These compounds demonstrate varied torsion angles and hydrogen bonding patterns, influencing their supramolecular arrangements. Such characteristics could be analogous to the behavior of 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in metal coordination contexts, suggesting applications in designing metal-organic frameworks or coordination complexes for catalysis or materials science (Danielle L Jacobs et al., 2013).

Transfer Hydrogenation Catalysis

The use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation of ketones represents a novel application in synthetic chemistry. These catalysts demonstrate high activity and selectivity under air and without the need for dried and degassed substrates or basic additives, suggesting a potential role for similar sulfonamide derivatives in facilitating environmentally friendly chemical transformations (A. Ruff et al., 2016).

Photodynamic Therapy and Photocatalysis

Zinc(II) phthalocyanines substituted with benzenesulfonamide units have been explored for their photophysicochemical properties, including fluorescence, singlet oxygen production, and photostability. These properties make them suitable for applications in photocatalytic processes and potentially as photosensitizers in photodynamic therapy, a treatment method for cancer. The ability of these compounds to generate singlet oxygen efficiently is particularly relevant for therapeutic applications, where targeted oxidative damage can be used to destroy tumor cells. The modification of benzenesulfonamide derivatives to adjust photophysical properties could extend to the use of this compound in similar applications (Gülen Atiye Öncül et al., 2021).

Chiral Separation Techniques

Capillary electrophoresis has been employed for the chiral separation of enantiomers of tamsulosin, a drug used in the treatment of prostate diseases, demonstrating the potential for similar sulfonamide compounds in analytical chemistry applications. The successful baseline separation of isomers underlines the utility of these methods in pharmaceutical analysis, where enantiomeric purity can significantly affect drug efficacy and safety. This suggests that the structural features of this compound could be exploited in developing enantioselective analytical techniques (V. Maier et al., 2005).

properties

IUPAC Name

2-ethoxy-5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-4-26-19-10-9-16(2)14-20(19)27(24,25)21-15-18(23-12-5-6-13-23)17-8-7-11-22(17)3/h7-11,14,18,21H,4-6,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQNQPSSVMMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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